![molecular formula C15H13NO2 B11868706 9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester CAS No. 117230-24-7](/img/structure/B11868706.png)
9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9H-indeno[2,1-c]pyridine-3-carboxylate is a heterocyclic compound that features a fused indene and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9H-indeno[2,1-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper iodide . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of ethyl 9H-indeno[2,1-c]pyridine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9H-indeno[2,1-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 9H-indeno[2,1-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its biological activity against various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 9H-indeno[2,1-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: These compounds share a similar indene ring system and exhibit various biological activities.
Pyridine derivatives: Compounds with a pyridine ring are known for their wide range of chemical reactivity and biological applications.
Indenopyridine derivatives: These compounds, such as ethyl 1,2,3,9a-tetrahydro-9H-indeno[2,1-b]pyridine-3-carboxylates, have similar structural features and are used in similar applications.
Uniqueness
Ethyl 9H-indeno[2,1-c]pyridine-3-carboxylate is unique due to its fused ring system, which imparts specific electronic and steric properties. These properties make it a valuable compound for the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
117230-24-7 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
ethyl 9H-indeno[2,1-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14-8-13-11(9-16-14)7-10-5-3-4-6-12(10)13/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
WQIWYEISPHMPOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2CC3=CC=CC=C3C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




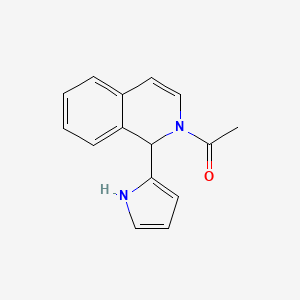


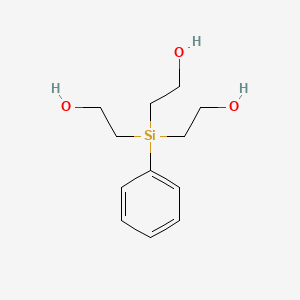

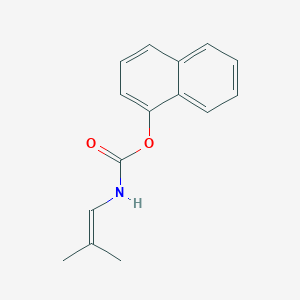
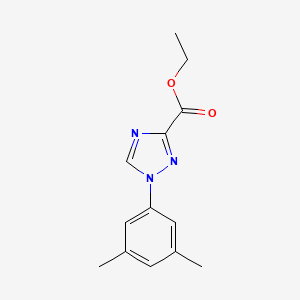
![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)


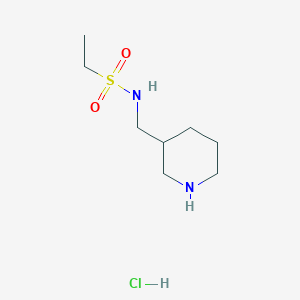
![tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11868701.png)
